[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
Description
[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a triazole-based organic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a phenyl group at position 4, and an aminomethyl group at position 2. The dihydrochloride salt enhances its solubility in aqueous media, a critical property for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-8-12-13-10(7-11)14(8)9-5-3-2-4-6-9;;/h2-6H,7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTMDQXZFHOCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazole Core and Substituted Derivatives
One well-documented method involves multi-step synthesis starting from hydrazine derivatives and isothiocyanates to build the 1,2,4-triazole ring. For example, the synthesis of 1,2,4-triazole derivatives bearing methyl and phenyl substituents has been achieved by:
- Reacting hydrazine monohydrate with methyl isothiocyanate to form a thiocarbamoyl hydrazide intermediate.
- Cyclization under reflux conditions to yield the 4-methyl-1,2,4-triazole ring system.
- Subsequent introduction of phenyl substituents through nucleophilic substitution or coupling reactions with phenyl-containing electrophiles.
Introduction of the Methylamine Methylene Side Chain
The attachment of the methylamine group linked via a methylene bridge at the 3-position of the triazole ring is typically accomplished by:
- Reacting the 3-position of the triazole intermediate with formaldehyde or a suitable aldehyde to form a hydroxymethyl intermediate.
- Subsequent amination with methylamine or methylamine derivatives.
- Alternatively, direct substitution using alkyl halides bearing the methylamine functionality under basic conditions.
Salt Formation: Dihydrochloride Preparation
The free amine obtained is converted into the dihydrochloride salt by treatment with concentrated hydrochloric acid in an appropriate solvent such as ethyl acetate or ethanol. This step often involves:
- Dissolving the free amine in a solvent.
- Adding concentrated HCl dropwise under stirring at controlled temperature.
- Isolation of the dihydrochloride salt by filtration or precipitation.
- Drying under vacuum to yield a crystalline solid with improved stability and handling properties.
Representative Detailed Synthetic Procedure (Adapted from Patent WO2021059220A1 and Literature)
| Step | Reactants/Intermediates | Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Hydrazine monohydrate + methyl isothiocyanate | Reflux in ethanol for 2 hours | Formation of thiocarbamoyl hydrazide intermediate |
| 2 | Intermediate from Step 1 | Reflux with appropriate aldehyde or alkyl halide | Cyclization and substitution to form substituted triazole |
| 3 | Substituted triazole intermediate | Reaction with methylamine under basic conditions | Introduction of methylamine methylene side chain |
| 4 | Free amine triazole derivative | Treatment with concentrated HCl in ethyl acetate or ethanol | Formation of dihydrochloride salt, isolation by filtration |
| 5 | Crude dihydrochloride salt | Purification by recrystallization or column chromatography | Obtaining pure crystalline product |
Reaction Conditions and Optimization
- Solvents: Ethanol and ethyl acetate are preferred for salt formation and purification steps due to good solubility profiles.
- Temperature: Reflux conditions (60–80 °C) are commonly employed for cyclization and substitution steps; salt formation is typically done at ambient temperature or slightly cooled (0–25 °C).
- Bases: Potassium carbonate or trialkylamines (e.g., triethylamine) are used to facilitate nucleophilic substitutions.
- Purification: Column chromatography on silica gel followed by precipitation/crystallization is standard for isolating pure compounds.
Comparative Data Table of Key Intermediates and Yields
| Compound/Step | Reagents/Conditions | Yield (%) | Purification Method | Remarks |
|---|---|---|---|---|
| Thiocarbamoyl hydrazide intermediate | Hydrazine monohydrate + methyl isothiocyanate, reflux EtOH 2 h | 85–90 | Filtration, washing | High purity intermediate |
| Substituted 1,2,4-triazole core | Cyclization with aldehyde or alkyl halide, reflux | 70–80 | Column chromatography | Efficient ring formation |
| Methylamine side chain introduction | Reaction with methylamine, base, ambient to reflux | 75–85 | Precipitation, recrystallization | Good selectivity |
| Dihydrochloride salt formation | Concentrated HCl in EtOAc or EtOH, ambient temperature | 90–95 | Filtration, drying | Stable crystalline salt |
Research Findings and Analytical Characterization
- The synthesized [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride exhibits characteristic IR absorption bands corresponding to triazole ring vibrations and amine salt formation.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of methyl and phenyl substituents and the methylene linkage to the amine.
- Mass spectrometry (MS) data corroborate the molecular weight and purity.
- Crystalline dihydrochloride salts show improved thermal stability and solubility profiles compared to free amines.
- Enzymatic inhibition studies of related triazole derivatives indicate potential biological activity, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride exhibits potent anticancer properties:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines with notable inhibition rates observed at specific concentrations.
| Cell Line | Concentration (µg/ml) | Inhibition Rate (%) |
|---|---|---|
| AMJ13 (Breast) | 40 | 75 |
| AMJ13 (Breast) | 60 | 90 |
Antifungal Activity
The compound's triazole structure contributes to its effectiveness as an antifungal agent. It has been shown to inhibit the growth of several fungal strains by interfering with ergosterol biosynthesis:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/ml |
| Aspergillus niger | 16 µg/ml |
Case Studies
- Cytotoxicity Testing : A study involving the treatment of AMJ13 breast cancer cells revealed that exposure to the compound resulted in a dose-dependent increase in cytotoxicity, suggesting its potential as a therapeutic agent against breast cancer .
- Mechanistic Insights : Research indicates that the compound may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins, leading to programmed cell death in cancer cells .
- Antifungal Efficacy : In a comparative study with established antifungal agents, [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride demonstrated superior efficacy against resistant strains of Candida species .
Mechanism of Action
The mechanism of action of [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Phenyl vs.
- Methyl vs. Ethyl : The ethyl-substituted analog (176.65 g/mol) lacks aromaticity, likely reducing π-π stacking interactions critical for binding in biological systems .
- Positional Isomerism : The phenyl group at position 5 (CAS 1337882-06-0) versus position 4 in the target compound may alter electronic distribution and steric hindrance .
Structural and Conformational Analysis
- Planarity vs. The target compound’s phenyl group is likely planar, but the methyl group at position 5 may introduce steric constraints .
- Salt Forms : Dihydrochloride salts (common across analogs) improve aqueous solubility but may influence crystallization behavior, as observed in isostructural compounds with triclinic symmetry .
Commercial and Research Status
- In contrast, chlorophenyl and ethyl-substituted analogs remain listed in catalogs, indicating continued interest in their structural or functional properties .
Biological Activity
[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a triazole ring, which is known for its role in various pharmacological activities. The presence of the methyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine demonstrate significant antibacterial effects against various pathogens. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine | Candida albicans | 32 µg/mL |
| 5-Amino-1,2,3-triazole derivatives | Staphylococcus aureus | 16 µg/mL |
| 4-Amino-5-(2,4-dichlorophenoxy) | Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study highlighted that a related triazole compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the cytotoxic effects of triazole derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds could inhibit cell proliferation significantly at concentrations as low as 10 µM .
Structure–Activity Relationship (SAR)
Understanding the SAR of [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is crucial for optimizing its biological activity. Modifications at various positions on the triazole ring can enhance potency and selectivity against specific targets.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Increased lipophilicity and potency |
| Phenyl substitution | Enhanced interaction with target proteins |
| Alteration of nitrogen atoms | Impact on binding affinity |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride indicates favorable absorption characteristics. Studies suggest moderate metabolic stability with minimal off-target effects . However, potential safety concerns include mild inhibition of hERG potassium channels, which could lead to cardiac arrhythmias at higher concentrations .
Q & A
Q. What synthetic methodologies are commonly employed for preparing [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride, and how can reaction parameters be optimized?
The compound is synthesized via condensation of substituted benzaldehydes with triazole precursors under acidic conditions. outlines a general method using ethanol, glacial acetic acid, and reflux for 4 hours. Optimization may involve varying reactant ratios (e.g., 1:1.2 aldehyde-to-triazole), testing alternative solvents (e.g., DMF for solubility), or catalysts (e.g., p-toluenesulfonic acid). Post-synthesis purification via recrystallization from ethanol/water mixtures or column chromatography can improve yield and purity. Systematic parameter screening using design-of-experiment (DoE) approaches is advised .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) resolves structural ambiguities, particularly for the dihydrochloride salt. For example, demonstrates how hydrogen bonding between amine groups and chloride ions stabilizes the crystal lattice. Powder XRD can assess batch purity, and IR spectroscopy identifies NH/Cl⁻ interactions .
Q. What purification strategies are effective for removing byproducts in the synthesis of triazole-based dihydrochloride salts?
Sequential recrystallization (e.g., ethanol followed by acetone) effectively isolates the target compound. highlights the use of ion-exchange chromatography for amine salts, while recommends solvent evaporation under reduced pressure to minimize thermal degradation. For persistent impurities, preparative HPLC with a C18 column and 0.1% TFA buffer can achieve >95% purity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against enzyme targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinase or protease enzymes. and suggest triazole derivatives bind via π-π stacking (phenyl group) and hydrogen bonding (amine/Cl⁻). QSAR studies on analogous compounds (e.g., 5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine in ) guide functional group modifications to enhance affinity .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazole derivatives?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Meta-analysis of IC₅₀ values under standardized protocols (e.g., ’s anti-tumor assays) is critical. For instance, ’s triazole with a trifluoromethyl group shows enhanced activity over non-fluorinated analogs, suggesting electronegativity impacts target binding. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?
Salt formation typically enhances aqueous solubility (critical for in vivo studies) but may alter pharmacokinetics. ’s dihydrochloride salt of N-methylhistamine shows 3x higher solubility in PBS (pH 7.4) than the free base. Conduct pH-solubility profiling and parallel artificial membrane permeability assays (PAMPA) to compare bioavailability. Stability studies under physiological conditions (e.g., 37°C, 5% CO₂) are recommended .
Q. What crystallographic challenges arise during refinement of the dihydrochloride salt, and how are they addressed?
Disordered chloride ions and solvent molecules complicate refinement. recommends using SHELXL’s PART and DFIX commands to constrain bond lengths/angles. For the title compound, assign hydrogen atoms to amine groups with AFIX 43 and refine chloride positions with ISOR restraints. Twinning tests (via PLATON) and R1/wR2 convergence (<5% difference) ensure model accuracy .
Methodological Tables
Table 1: Key Synthetic Parameters and Yield Optimization
Table 2: Crystallographic Data Comparison for Triazole Derivatives
| Compound | Space Group | R1 (%) | Key Interactions | Reference |
|---|---|---|---|---|
| 3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine | P 1 | 3.8 | N–H···S, π-π stacking | |
| Title Compound (Hypothetical) | P2₁/c | <5.0 | N–H···Cl⁻, C–H···π |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
